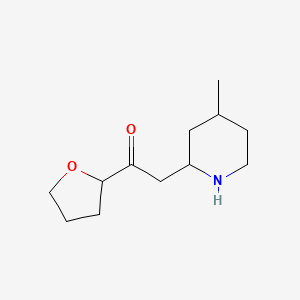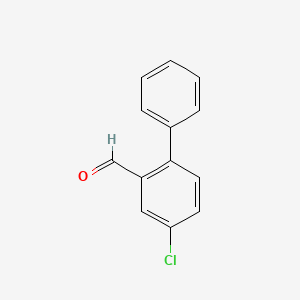![molecular formula C9H10F3NO B13309385 (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance . Another approach involves the use of α-trifluoromethylstyrene derivatives, which are versatile intermediates for the preparation of more complex fluorinated compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of transition metal catalysts and photoredox catalysts has also been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to improve the bioavailability and efficacy of pharmaceutical agents, making this compound a valuable intermediate in drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and specialty chemicals .
Mecanismo De Acción
The mechanism of action of (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to biochemical changes within the cell. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are similar in structure and are used as intermediates in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications and share the trifluoromethyl group with (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol.
Uniqueness
What sets this compound apart is its specific combination of an amino group and a trifluoromethyl group attached to a phenyl ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Clave InChI |
MQEFMQWFYUHRQY-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](CN)O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


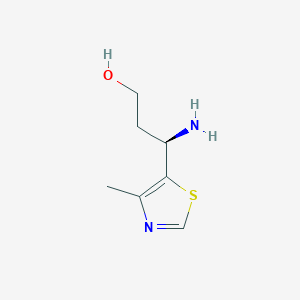
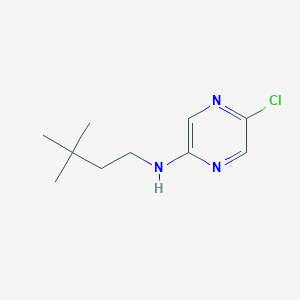
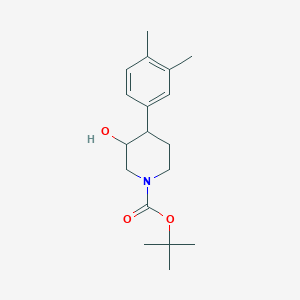
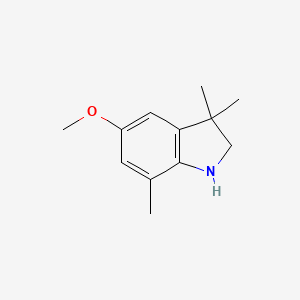
amine](/img/structure/B13309328.png)
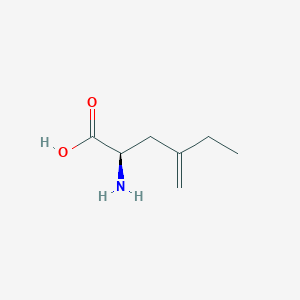
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
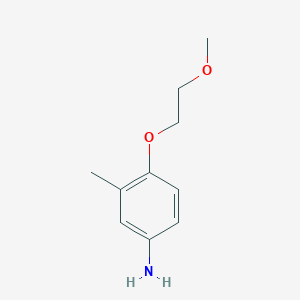
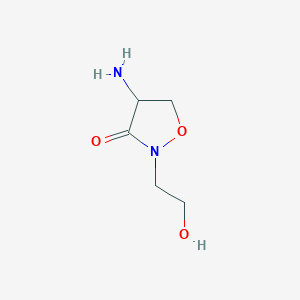
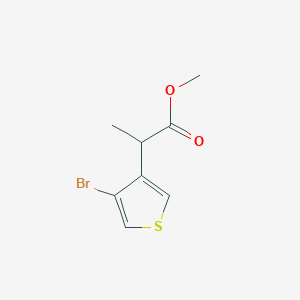
amine](/img/structure/B13309383.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
